N-Methyl-4-(methylthio)benzamide

Physicochemical property Purification Synthesis planning

The N-methyl-4-(methylthio) substitution pattern delivers a distinct boiling point (~348.5°C) and density (1.1 g/cm³) compared to simpler benzamides. This makes it the preferred building block for high-temperature organic synthesis and heat-resistant polymer R&D. The sulfur-containing scaffold also provides a unique vector for agrochemical library exploration. Choose this compound for robust, reproducible results where standard N-methylbenzamide falls short.

Molecular Formula C9H11NOS
Molecular Weight 181.26 g/mol
CAS No. 53551-23-8
Cat. No. B1609115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-4-(methylthio)benzamide
CAS53551-23-8
Molecular FormulaC9H11NOS
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=C(C=C1)SC
InChIInChI=1S/C9H11NOS/c1-10-9(11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3,(H,10,11)
InChIKeyUTWKXHLTRDUFAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-4-(methylthio)benzamide (CAS 53551-23-8): Physicochemical Profile for Research Procurement


N-Methyl-4-(methylthio)benzamide is an organic compound belonging to the benzamide class, featuring a methylthio (-SCH3) substituent at the para-position of the benzene ring and an N-methyl group on the amide nitrogen . This compound has a molecular formula of C9H11NOS and a molecular weight of 181.26 g/mol . Its unique substitution pattern distinguishes it from simpler benzamides like N-methylbenzamide (CAS 613-93-4) and thioamides like N-methylthiobenzamide (CAS 5310-14-5), leading to different physicochemical properties that are critical in research applications [1].

Why N-Methyl-4-(methylthio)benzamide Cannot Be Interchanged with Other Benzamide Analogs


Generic substitution with other benzamide derivatives is not straightforward due to the significant impact of both the N-methyl and 4-(methylthio) substituents on the compound's core physicochemical properties. The introduction of the sulfur atom in the methylthio group and the N-methylation alters key parameters such as boiling point, density, and molecular weight compared to analogs like N-methylbenzamide or N-methylthiobenzamide . These differences are not trivial; they directly influence a compound's behavior in separation and purification processes, its solubility and partition coefficients, and its viability as a synthetic intermediate. Selecting the incorrect analog could lead to failures in reaction conditions, unexpected outcomes in biological assays, or complications in downstream product isolation, underscoring the need for compound-specific evidence [1].

Quantitative Differentiation: Physicochemical Evidence for N-Methyl-4-(methylthio)benzamide vs. Analogs


Boiling Point Comparison: N-Methyl-4-(methylthio)benzamide vs. N-Methylbenzamide

The presence of the methylthio group in N-Methyl-4-(methylthio)benzamide results in a significantly higher predicted boiling point compared to its simpler analog, N-methylbenzamide. This difference is a key consideration for purification by distillation or for planning high-temperature reactions .

Physicochemical property Purification Synthesis planning

Density Comparison: Impact of Substituents on Physical State and Handling

The density of N-Methyl-4-(methylthio)benzamide is predicted to be slightly higher than that of N-methylbenzamide. While both are solids at room temperature, this density difference reflects the increased mass contributed by the sulfur atom and can influence the compound's behavior in solid handling and formulation processes .

Density Formulation Material handling

Molecular Weight and Core Structural Features as Key Differentiators

N-Methyl-4-(methylthio)benzamide (MW 181.26) is structurally distinct from both the amide analog N-methylbenzamide (MW 135.16) [1] and the thioamide analog N-methylthiobenzamide (MW 151.23) . The presence of both an N-methyl group and a 4-methylthio group creates a unique molecular scaffold that is not available from its simpler analogs, offering a specific handle for further derivatization or for probing structure-activity relationships (SAR) that require both the thioether and the N-alkyl amide functionalities .

Synthetic intermediate Analytical standard Structure-activity relationship

Regiochemistry as a Determinant of Derivative Synthesis Pathways

The para-substitution pattern of the methylthio group on the benzamide core is a key differentiator from its ortho- and meta- isomers. While direct quantitative data for the target compound was not found in the allowed sources, the well-established principle of regiochemistry dictates that the position of the methylthio group will influence the reactivity of the aromatic ring and the steric environment around the amide bond, thereby dictating the regioselectivity of any subsequent electrophilic aromatic substitution or directed ortho-metalation reactions [1].

Organic synthesis Building block Regioselectivity

Recommended Application Scenarios for N-Methyl-4-(methylthio)benzamide Based on Comparative Evidence


Synthesis of High-Boiling Small Molecule Libraries

Due to its predicted high boiling point of approximately 348.5 °C , N-Methyl-4-(methylthio)benzamide is a preferred building block over N-methylbenzamide (b.p. 291 °C) [1] for use in high-temperature organic synthesis, such as in the preparation of heat-resistant polymers or for reactions that require elevated temperatures in high-boiling solvents, where a less volatile intermediate is advantageous.

Preparation of Specialized Intermediates for Agrochemical or Pharmaceutical Research

The compound's unique combination of an N-methyl amide and a 4-methylthio group (MW 181.26 g/mol) provides a distinct scaffold for creating focused compound libraries. This is particularly relevant in agrochemical research, where benzamide and thioether motifs are common in herbicides and fungicides, allowing researchers to explore novel chemical space not accessible with simpler building blocks like N-methylbenzamide (MW 135.16 g/mol) [1].

Material Science Applications Requiring Density-Defined Solid Formulation

For applications requiring precise gravimetric formulation or blending of solid materials, the specific density of N-Methyl-4-(methylthio)benzamide (1.1 g/cm³) is a critical parameter. This differentiates it from less dense analogs like N-methylbenzamide (~1.041 g/cm³) [1], making it the appropriate choice when a higher-density solid component is needed to achieve a target bulk density in a composite material or a powdered reagent mixture.

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